3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that features a cyclopropylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropylmethyl bromide with 1,4-dimethyl-1H-pyrazole under basic conditions to introduce the cyclopropylmethyl group . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where nucleophiles such as amines or thiols can replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of cyclopropyl amines or thiols.
Scientific Research Applications
3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazole
- 3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-ol
- 3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-thiol
Uniqueness
3-(Cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the amine group at the 5-position of the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-6-8(5-7-3-4-7)11-12(2)9(6)10/h7H,3-5,10H2,1-2H3 |
InChI Key |
NNUSIQOWPYRESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CC2CC2)C)N |
Origin of Product |
United States |
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